molecular formula C29H27FN4O2 B2695870 N-ethyl-2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(m-tolyl)acetamide CAS No. 931737-41-6

N-ethyl-2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(m-tolyl)acetamide

Cat. No. B2695870
CAS RN: 931737-41-6
M. Wt: 482.559
InChI Key: WISRSKCVEDESOB-UHFFFAOYSA-N
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Description

N-ethyl-2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C29H27FN4O2 and its molecular weight is 482.559. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • Rearrangement in Synthesis : A study demonstrated a novel acid-catalyzed rearrangement in the synthesis of compounds similar to N-ethyl-2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(m-tolyl)acetamide. This process involves the contraction of the pyrazine ring and is important in the synthesis of complex heterocycles (Mamedov et al., 2011).

  • Coordination Complexes : Research on pyrazole-acetamide derivatives, which are structurally related to the compound , has led to the synthesis of novel coordination complexes with metals like Co(II) and Cu(II). These complexes have shown significant potential in areas like antioxidant activity (Chkirate et al., 2019).

  • Catalytic Synthesis : Studies have also focused on catalyzed reactions for the synthesis of pyranoquinoline analogues, which are structurally related to the compound of interest. Such processes are important for producing compounds with potential antimycobacterial activity (Kantevari et al., 2011).

Pharmacological Research

  • Anticancer Applications : The synthesis and evaluation of quinoline derivatives have been extensively studied for their potential in anticancer therapies. For instance, a study on N-(2-(3-fluorobenzyl)-2H-indazol-5-yl)-2-phenyl-2H-pyrazolo[4,3-c]quinolin-4-amine, a compound with structural similarities, showed promising results in the treatment of cancer, highlighting the potential of such compounds in oncology (Tian et al., 2018).

  • Antimicrobial Activity : Derivatives of pyrazolo[4,3-c]quinolin-3,4-diones, closely related to the compound , have been synthesized and evaluated for their antimicrobial properties. This highlights the potential use of such compounds in developing new antimicrobial agents (Tomassoli et al., 2016).

  • Analgesic and Anti-inflammatory Properties : Studies on ethyl 1-methyl-5-[2-substituted-4-oxo-3(4H)-quinazolinyl]-1H-pyrazole-4-acetates have shown analgesic and anti-inflammatory activities, suggesting potential therapeutic applications for related compounds (Daidone et al., 1994).

Biochemical Sensors

  • Chemosensors : Research on chemosensors using quinoline structures has demonstrated the potential of such compounds in biological and environmental monitoring. For example, a study on a quinoline-based chemosensor showed its effectiveness in monitoring zinc concentrations in living cells and aqueous solutions, indicating the applicability of similar compounds in biochemical sensing (Park et al., 2015).

properties

IUPAC Name

N-ethyl-2-[8-fluoro-5-[(3-methylphenyl)methyl]-3-oxopyrazolo[4,3-c]quinolin-2-yl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27FN4O2/c1-4-33(23-10-6-8-20(3)14-23)27(35)18-34-29(36)25-17-32(16-21-9-5-7-19(2)13-21)26-12-11-22(30)15-24(26)28(25)31-34/h5-15,17H,4,16,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WISRSKCVEDESOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC(=C1)C)C(=O)CN2C(=O)C3=CN(C4=C(C3=N2)C=C(C=C4)F)CC5=CC=CC(=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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